rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis
Description
rac-(3R,4S)-3-Methylpiperidin-4-ol hydrochloride, cis is a chiral piperidine derivative featuring a methyl group at the 3-position and a hydroxyl group at the 4-position in a cis-configuration (R,S stereochemistry). The compound exists as a racemic mixture (rac-) of enantiomers and is stabilized as a hydrochloride salt to enhance solubility and shelf-life. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.63 g/mol (base: 115.17 g/mol + HCl: 36.46 g/mol) .
Properties
CAS No. |
955028-94-1 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis typically involves the reduction of corresponding ketones or aldehydes. One common method includes the catalytic hydrogenation of 3-methylpiperidin-4-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often require a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-methylpiperidin-4-one.
Reduction: Fully saturated piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives of piperidine.
Scientific Research Applications
rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine and Pyrrolidine Derivatives
(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol Trihydrochloride
- Molecular Formula : C₉H₂₀Cl₃N₃O
- Molecular Weight : 297.64 g/mol
- CAS : 897652-69-6
- Key Differences :
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol Hydrochloride
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight : 163.65 g/mol (base: 127.61 g/mol + HCl)
- Key Differences: Features a bicyclic azabicyclo[3.2.0]heptane scaffold, offering rigid 3D geometry. A methanol substituent replaces the hydroxyl group in the target compound.
- Applications : Investigated in neurological research due to structural similarity to neuromodulators .
Sulfur-Containing Analogues
rac-(3R,4S)-3-Amino-4-methyl-1λ⁶-thiolane-1,1-dione Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₂S
- Molecular Weight : 185.67 g/mol
- CAS : 1807938-97-1
- Key Differences: Replaces piperidine with a thiolane dioxide (sulfur-containing 5-membered ring). Contains an amino group and sulfone moiety, altering electronic properties and metabolic stability.
- Applications: Potential use in designing enzyme inhibitors or antibiotics due to sulfur’s electron-withdrawing effects .
Bicyclic and Aromatic Derivatives
(3S,4S)-Methyl 4-(4-Chloro-phenyl)-1-methylpiperidine-3-carboxylate
- Molecular Formula: C₁₄H₁₈ClNO₂
- Molecular Weight : 283.75 g/mol
- Key Differences :
- Introduces a 4-chlorophenyl group and ester functionality , increasing lipophilicity.
- Lacks free hydroxyl group, reducing hydrogen-bonding capacity.
- Applications : Likely used in CNS drug development for improved blood-brain barrier penetration .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents/Features | Salt Form | Potential Applications |
|---|---|---|---|---|---|---|
| rac-(3R,4S)-3-Methylpiperidin-4-ol HCl | C₆H₁₄ClNO | 151.63 | 2387568-46-7 | Cis 3-methyl, 4-OH | Hydrochloride | Pharmaceutical intermediate |
| (3S,4S)-4-(4-Methylpiperazinyl)pyrrolidin-3-ol TriHCl | C₉H₂₀Cl₃N₃O | 297.64 | 897652-69-6 | Cis 4-methylpiperazinyl, pyrrolidine | Trihydrochloride | Serotonin/dopamine receptor ligands |
| rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol HCl | C₇H₁₄ClNO | 163.65 | N/A | Bicyclic, methanol substituent | Hydrochloride | Neurological research |
| rac-(3R,4S)-3-Amino-4-methylthiolane-1,1-dione HCl | C₅H₁₂ClNO₂S | 185.67 | 1807938-97-1 | Thiolane dioxide, amino group | Hydrochloride | Enzyme inhibition |
| (3S,4S)-Methyl 4-(4-chlorophenyl)piperidine-3-carboxylate | C₁₄H₁₈ClNO₂ | 283.75 | N/A | Aromatic, ester group | None | CNS drug candidates |
Research Findings and Implications
- Stereochemistry : The cis-configuration in the target compound may enhance binding to G-protein-coupled receptors (GPCRs), as seen in lurasidone’s stereospecific 5-HT₂A/D₂ receptor affinity .
- Salt Forms : Hydrochloride salts improve bioavailability, while trihydrochlorides (e.g., in pyrrolidine derivatives) offer higher solubility but complicate synthesis .
- Ring Size and Rigidity : Piperidine derivatives generally exhibit better metabolic stability than pyrrolidines, but bicyclic structures (e.g., azabicycloheptane) provide conformational restraint for selective receptor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
